4-Ethoxy-6-oxopyran-2-carboxylic acid
Description
Contextualization within Pyranone Chemistry Research
Pyranones, also referred to as pyrones, are significant scaffolds in organic chemistry and are found in numerous natural products. chemicalbook.com They are broadly classified into α-pyranones (2H-pyran-2-ones) and γ-pyranones (4H-pyran-4-ones), based on the position of the carbonyl group relative to the ring oxygen atom. 4-Ethoxy-6-oxopyran-2-carboxylic acid is a derivative of the 2-pyranone (or α-pyranone) ring system.
The chemistry of pyranones is rich and varied, with research focusing on their synthesis, reactivity, and biological activity. Synthetic methodologies often employ condensation reactions of β-ketoesters or related dicarbonyl compounds. chemicalbook.com The pyranone ring can be found in a vast number of natural products, which has spurred interest in developing efficient synthetic routes to access these complex molecules. chemicalbook.com The reactivity of the pyranone ring, including its susceptibility to nucleophilic attack and its participation in cycloaddition reactions, makes it a versatile building block in organic synthesis.
Historical Overview of Oxopyran Carboxylic Acid Studies
The study of carboxylic acids dates back to the early days of organic chemistry, with acetic acid being one of the first to be isolated. researchgate.net The unique properties conferred by the carboxyl group (-COOH), such as its acidity and ability to form derivatives like esters and amides, have made carboxylic acids a central focus of organic chemistry. google.com
The investigation of oxopyran carboxylic acids, which combine a pyranone ring with a carboxylic acid functional group, has a long history. One of the earliest and most well-known examples is chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), a naturally occurring γ-pyranone derivative. nih.gov The synthesis of its monoester, ethyl comanate (ethyl 4-oxo-4H-pyran-2-carboxylate), was first reported in the late 19th century. mdpi.com These early studies laid the groundwork for understanding the synthesis and reactivity of this class of compounds. Research in this area has evolved to include the development of more sophisticated synthetic methods and the exploration of the biological activities of these molecules. researchgate.net
Research Significance of the this compound Scaffold
The this compound scaffold is of significant research interest due to the combination of several key structural features. The pyranone core is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The presence of both an ethoxy group and a carboxylic acid group provides opportunities for a wide range of chemical modifications, allowing for the fine-tuning of the molecule's properties.
The synthesis of such scaffolds often involves the cyclocondensation of appropriately substituted precursors. For instance, reactions involving diethyl ethoxymethylenemalonate are common in the formation of substituted pyranone rings. researchgate.net
Below are tables detailing the properties of a closely related compound, ethyl 4-oxo-4H-pyran-2-carboxylate, which can serve as a reference for the expected properties of this compound, along with a list of key precursors in pyranone synthesis.
Table 1: Physicochemical Properties of Ethyl 4-oxo-4H-pyran-2-carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Colorless solid |
| Synonyms | Ethyl comanate, 2-Ethoxycarbonyl-4-pyrone |
| CAS Number | 1551-45-7 |
Data sourced from publicly available chemical databases for a related compound.
Table 2: Spectroscopic Data for Ethyl 4-oxo-4H-pyran-2-carboxylate
| Spectroscopy | Characteristic Peaks |
|---|---|
| ¹H NMR (CDCl₃, δ) | 7.11 (d, 1H), 6.44 (d, 1H), 7.83 (s, 1H), 4.43 (q, 2H), 1.41 (t, 3H) |
| ¹³C NMR (CDCl₃, δ) | 178.4 (C=O), 159.7 (C=O, ester), 155.2, 152.8, 119.9, 118.4, 62.9, 13.9 |
| IR (KBr, cm⁻¹) | ~1740 (C=O, ester), ~1650 (C=O, pyranone) |
¹H and ¹³C NMR data are indicative for the pyranone ring structure and ethyl ester group. mdpi.comresearchgate.net IR frequencies are approximate and characteristic of the carbonyl groups present.
Table 3: Key Precursors in Pyranone Synthesis
| Compound Name | Molecular Formula | Role in Synthesis |
|---|---|---|
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | Versatile building block for forming substituted pyranone rings. researchgate.net |
| Diethyl oxalate | C₆H₁₀O₄ | Common reactant in condensation reactions to form dicarbonyl precursors. mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-6-oxopyran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-2-12-5-3-6(8(10)11)13-7(9)4-5/h3-4H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPRELRXYIVRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)OC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 4 Ethoxy 6 Oxopyran 2 Carboxylic Acid Derivatives
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group at the C-2 position of the pyranone ring is a key site for various chemical modifications, including decarboxylation and conversion into other carboxylic acid derivatives.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for derivatives of 4-ethoxy-6-oxopyran-2-carboxylic acid. This transformation is often a crucial step in the synthesis of various heterocyclic and aromatic compounds. For instance, the Diels-Alder reaction of 4-ethoxy-6-methyl-2-pyrone with aryne intermediates, followed by decarboxylative aromatization, provides an efficient route to multisubstituted naphthalenes. rsc.org
The ease of decarboxylation can be influenced by the reaction conditions and the nature of the substituents on the pyranone ring. In some cases, the decarboxylation occurs spontaneously during the reaction workup. organic-chemistry.org Microwave-assisted hydrodecarboxylation under basic conditions has been reported as a highly efficient method for the decarboxylation of related 2-oxo-2H-pyran-3-carboxylic acids, yielding the corresponding 2H-pyran-2-ones in high yields. researchgate.net
Table 1: Conditions for Decarboxylation of Pyranone Carboxylic Acid Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 4-Ethoxy-6-methyl-2-pyrone | o-Silylphenyl triflate, Cesium fluoride, Acetonitrile, Room temperature | 1-Ethoxy-3-methylnaphthalene | High | rsc.org |
| 4-(Methylthio)-2-oxo-6-aryl-2H-pyran-3-carboxylic acids | Microwave, Basic conditions | 4-(Methylthio)-6-aryl-2H-pyran-2-ones | >90% | researchgate.net |
The carboxylic acid functionality can be readily converted into a variety of derivatives, such as anhydrides and acyl halides, which are versatile intermediates for further synthetic transformations.
Acyl Halides: Carboxylic acids can be converted to acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org These reactions often include a base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.orglibretexts.org Similarly, acyl bromides can be synthesized using phosphorus tribromide (PBr₃). libretexts.orglibretexts.org These acyl halides are highly reactive and can be used to synthesize esters, amides, and anhydrides. libretexts.org
Anhydrides: Acid anhydrides can be formed from the reaction of an acid chloride with a carboxylic acid or a carboxylate salt. libretexts.orglibretexts.org Another approach involves the reaction of carboxylic acids with dialkyl dicarbonates in the presence of a Lewis acid catalyst. organic-chemistry.org These methods provide access to both symmetrical and unsymmetrical anhydrides.
Table 2: Synthesis of Carboxylic Acid Derivatives
| Derivative | Reagents | General Reaction | Reference |
| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | R-COOH → R-COCl | libretexts.orglibretexts.org |
| Acyl Bromide | Phosphorus tribromide (PBr₃) | R-COOH → R-COBr | libretexts.orglibretexts.org |
| Anhydride | Acid chloride + Carboxylic acid/carboxylate | R-COCl + R'-COOH → R-CO-O-CO-R' | libretexts.orglibretexts.org |
| Anhydride | Carboxylic acid + Dialkyl dicarbonate, Lewis acid | 2 R-COOH → R-CO-O-CO-R | organic-chemistry.org |
Reactions of the Pyranone Ring System
The 2-pyrone ring is an electron-deficient system, which influences its reactivity towards both electrophiles and nucleophiles. It can undergo a variety of transformations, including substitution reactions and ring-opening/ring-closure sequences.
While the pyranone ring is not a true aromatic system in the same vein as benzene, it can undergo reactions analogous to electrophilic aromatic substitution. masterorganicchemistry.comwikipedia.org The electron-donating ethoxy group at the C-4 position and the electron-withdrawing carbonyl group influence the regioselectivity of these reactions. Electrophilic substitution, such as halogenation or nitration, is expected to occur at the electron-rich positions of the ring. mdpi.com For 4-hydroxy-2-pyrones, electrophilic substitution readily occurs at the C-3 position. rsc.org
The conjugated system of the 2-pyrone ring makes it susceptible to nucleophilic attack. Nucleophiles can add to the electrophilic carbons of the ring, particularly at the C-6 and C-2 positions. researchgate.net These addition reactions can lead to a variety of products, depending on the nature of the nucleophile and the reaction conditions. For instance, 4-hydroxy-6-alkyl-2-pyrones have been utilized as nucleophilic partners in oxa-Michael additions. beilstein-journals.orgnih.gov
The pyranone ring can undergo ring-opening reactions upon treatment with various nucleophiles. clockss.org This reactivity is a key feature in the synthetic utility of pyrones, allowing for their transformation into a wide array of other heterocyclic and carbocyclic systems. clockss.orgrsc.org For example, nucleophile-induced ring transformations of pyran-2-one derivatives provide convenient routes to substituted pyridines, pyridones, and other nitrogen-containing heterocycles. clockss.org
Ring-opening can be followed by intramolecular cyclization, leading to the formation of new ring systems. This "pyrone remodeling" strategy has been employed to construct diverse heterocyclic scaffolds. rsc.org The nature of the nucleophile and the substituents on the pyranone ring dictate the course of these transformations. For instance, the reaction of 2H-pyran-2-one carboxamides with hydrazine (B178648) can lead to a scaffold shift to form pyrazolyl acetamides through a base-catalyzed intramolecular ring transformation. researchgate.net
Table 3: Ring Transformation Reactions of Pyranone Derivatives
| Starting Pyrone Derivative | Nucleophile/Reagent | Resulting Product | Reference |
| 2H-Pyran-2-ones | Nitrogen and Carbon nucleophiles | Various heterocycles and carbocycles | clockss.org |
| 2H-Pyranone carboxamides | Hydrazine (base-catalyzed) | Pyrazolyl acetamides | researchgate.net |
| 5-Acyl-4-pyrones | Hydrogen peroxide (base-catalyzed epoxidation) followed by acid or base | Hydroxylated 2-pyrones or 4-pyrones | acs.org |
| N-heterocyclic–pyrone adducts | Suitable nucleophile for ring-opening | Diverse N-fused heterocycles | rsc.org |
Reactivity of the Ethoxy Group
The ethoxy group, an ether linkage, is generally characterized by its relative stability. However, it can undergo specific reactions under forcing conditions, primarily involving the cleavage of the carbon-oxygen bond.
Ether cleavage typically requires strong acidic conditions, most commonly with hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via nucleophilic substitution, following either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether and the reaction conditions.
In the case of this compound, the ether linkage is between an ethyl group and the C4 carbon of the pyrone ring. The initial step in acid-catalyzed ether cleavage is the protonation of the ether oxygen, forming a good leaving group (an alcohol). Subsequently, a nucleophile (e.g., Br or I) attacks one of the adjacent carbon atoms.
Given that the C4 carbon is part of a vinyl ether-like system within the pyrone ring, nucleophilic attack at this position is generally disfavored. Therefore, the nucleophilic attack is more likely to occur at the less hindered ethyl group. This would proceed via an S(_N)2 mechanism, leading to the formation of 4-hydroxy-6-oxopyran-2-carboxylic acid and ethyl halide.
Hypothetical Ether Cleavage Reaction Data
Since specific experimental data for the ether cleavage of this compound is not available, the following table presents hypothetical reaction conditions and expected products based on general principles of ether cleavage.
| Reagent | Temperature (°C) | Expected Products | Mechanism |
| Concentrated HBr | 100-120 | 4-Hydroxy-6-oxopyran-2-carboxylic acid, Bromoethane | S(_N)2 |
| Concentrated HI | 100-120 | 4-Hydroxy-6-oxopyran-2-carboxylic acid, Iodoethane | S(_N)2 |
The direct oxidation or reduction of the ethoxy group in this compound under standard electrochemical conditions is unlikely without affecting other functional groups in the molecule. The pyrone ring and the carboxylic acid are more susceptible to redox transformations.
The oxidation potential would likely involve the pyrone ring system, which could undergo oxidative degradation under harsh conditions. Conversely, reduction could potentially target the double bonds within the pyrone ring or the carboxylic acid group. The reduction of carboxylic acids typically requires strong reducing agents like lithium aluminum hydride (LiAlH(_4)), which would likely also reduce the pyrone ring.
Anticipated Redox Behavior
Detailed electrochemical studies on this compound are not prominently documented. However, cyclic voltammetry studies on similar pyrone and pyridone derivatives indicate that the heterocyclic ring is the primary site of electrochemical activity. For instance, studies on some pyran-2-one derivatives have shown irreversible oxidation peaks, suggesting that the pyrone ring is oxidized. The potential at which this occurs would be influenced by the nature and position of substituents on the ring. The electron-donating nature of the ethoxy group at the 4-position would be expected to lower the oxidation potential compared to an unsubstituted pyrone.
Without experimental data, precise oxidation and reduction potentials cannot be provided. The following table illustrates the expected general trends.
| Process | Influencing Factors | Expected Potential Trend |
| Oxidation | Electron-donating ethoxy group | Lower potential compared to unsubstituted pyrone |
| Electron-withdrawing carboxylic acid | Higher potential compared to a pyrone without this group | |
| Reduction | Conjugated pyrone system | Reduction potential would be influenced by the overall electron density of the ring |
| Carboxylic acid group | Would require a significantly negative potential for direct reduction |
Advanced Spectroscopic and Analytical Characterization of 4 Ethoxy 6 Oxopyran 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.
The proton NMR (¹H NMR) spectrum of 4-Ethoxy-6-oxopyran-2-carboxylic acid is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The ethoxy group will show a characteristic ethyl pattern, with a triplet for the methyl protons and a quartet for the methylene protons. The protons on the pyranone ring are expected to appear as singlets or doublets in the olefinic region of the spectrum. The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a significantly downfield chemical shift.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | 6.0 - 8.0 |
| -OCH₂CH₃ | 4.0 - 4.3 | Quartet (q) | 6.0 - 8.0 |
| H-3 | 6.2 - 6.4 | Singlet (s) or Doublet (d) | ~2.0 (if coupled to H-5) |
| H-5 | 6.8 - 7.0 | Singlet (s) or Doublet (d) | ~2.0 (if coupled to H-3) |
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | N/A |
The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbons of the pyranone ring and the carboxylic acid are expected to appear at the most downfield chemical shifts. The olefinic carbons of the pyranone ring and the carbons of the ethoxy group will have characteristic chemical shifts in the intermediate and upfield regions of the spectrum, respectively.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -OCH₂C H₃ | 14 - 16 |
| -OC H₂CH₃ | 63 - 66 |
| C-3 | 95 - 100 |
| C-5 | 110 - 115 |
| C-4 | 160 - 165 |
| C-2 | 165 - 170 |
| C-6 | 170 - 175 |
| -C OOH | 175 - 180 |
Two-dimensional (2D) NMR techniques are instrumental in determining the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the methyl and methylene protons of the ethoxy group. Depending on the resolution and coupling, a weak correlation might be observed between the H-3 and H-5 protons of the pyranone ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons. For example, the signal for the -OC H₂CH₃ carbon would show a cross-peak with the quartet of the -OC H₂CH₃ protons.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected correlations would include:
The methylene protons of the ethoxy group showing a correlation to the C-4 carbon.
The H-3 proton showing correlations to C-2, C-4, and C-5.
The H-5 proton showing correlations to C-3, C-4, and C-6.
The carboxylic acid proton potentially showing a correlation to the C-6 and C-5 carbons.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the pyranone ring and the carboxylic acid functional group. The presence of a carboxylic acid will be indicated by a very broad O-H stretching band and a strong C=O stretching band. The α,β-unsaturated lactone (pyranone) system will also exhibit a strong carbonyl stretch, and C=C stretching vibrations.
Predicted IR Absorption Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=O Stretch (Pyranone) | 1720 - 1740 | Strong |
| C=C Stretch (Pyranone) | 1630 - 1650 | Medium |
| C-O Stretch (Ether and Carboxylic Acid) | 1200 - 1300 | Strong |
| O-H Bend (Carboxylic Acid) | 920 - 950 | Broad, Medium |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₈H₈O₅, giving it a molecular weight of 198.15 g/mol .
The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 198. Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals from the parent ion.
Predicted Mass Spectrometry Fragmentation
| m/z Value | Predicted Fragment Ion | Possible Neutral Loss |
| 198 | [C₈H₈O₅]⁺ | Molecular Ion |
| 181 | [C₈H₅O₄]⁺ | Loss of OH |
| 170 | [C₇H₆O₄]⁺ | Loss of C₂H₄ (ethene) from the ethoxy group |
| 153 | [C₇H₅O₃]⁺ | Loss of C₂H₅O (ethoxy radical) |
| 154 | [C₇H₆O₃]⁺ | Loss of CO₂ |
| 125 | [C₆H₅O₂]⁺ | Loss of CO₂ and C₂H₅ |
| 45 | [C₂H₅O]⁺ | Ethoxy cation |
| 45 | [COOH]⁺ | Carboxyl cation |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
For this compound, with a chemical formula of C8H8O5, the theoretical exact mass can be calculated. An HRMS analysis would measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. This experimental value would then be compared to the calculated theoretical mass. A close correlation between the experimental and theoretical mass, typically within a few parts per million (ppm), would serve to confirm the elemental composition and thus the molecular formula of the compound.
Hypothetical HRMS Data Table:
| Parameter | Value |
| Molecular Formula | C8H8O5 |
| Theoretical Exact Mass (monoisotopic) | 184.0372 u |
| Expected Ion (e.g., [M-H]⁻) | 183.0299 u |
| Observed m/z (Hypothetical) | 183.0301 u |
| Mass Accuracy (Hypothetical ppm) | 1.1 ppm |
Fragmentation Pattern Analysis for Structural Elucidation
In conjunction with HRMS, tandem mass spectrometry (MS/MS) experiments would be employed to analyze the fragmentation pattern of this compound. By inducing fragmentation of the precursor ion, a unique pattern of product ions is generated. The analysis of these fragments provides valuable information about the compound's structure, including the connectivity of its atoms and the presence of specific functional groups. For instance, characteristic losses, such as the ethoxy group (-OC2H5) or the carboxylic acid group (-COOH), would be expected and would help to piece together the molecule's structure.
Hypothetical Fragmentation Data Table:
| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss (u) | Structural Fragment |
| 183.0299 | Loss of ethoxy radical | 138.0033 | 45.0266 | [M-H-C2H5O]⁻ |
| 183.0299 | Loss of carbon dioxide | 139.0390 | 43.9898 | [M-H-CO2]⁻ |
| 183.0299 | Loss of ethylene from ethoxy group | 155.0033 | 28.0313 | [M-H-C2H4]⁻ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light.
Electronic Transitions and Chromophore Analysis
The UV-Vis spectrum of this compound would be expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The pyranone ring, with its conjugated system of double bonds and carbonyl group, acts as the primary chromophore. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the electronic nature of the substituents, in this case, the ethoxy and carboxylic acid groups. The solvent used for the analysis can also affect the spectrum due to solvatochromic shifts. Analysis of the spectrum would help to characterize the conjugated system within the molecule.
Hypothetical UV-Vis Data Table:
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
| Ethanol | ~280 | ~10,000 | π → π |
| Ethanol | ~350 | ~500 | n → π |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide definitive information about its solid-state structure. This would include bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding and crystal packing, which govern the macroscopic properties of the solid.
Hypothetical Crystallographic Data Table:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.2 |
| b (Å) | 5.8 |
| c (Å) | 14.5 |
| β (°) | 98.5 |
| Volume (ų) | 847.3 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.44 |
Computational Chemistry and Theoretical Modeling of 4 Ethoxy 6 Oxopyran 2 Carboxylic Acid
Quantum Chemical Calculations: An Uncharted Territory
Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the electronic structure and properties of molecules. However, for 4-Ethoxy-6-oxopyran-2-carboxylic acid, these calculations have not been reported in the accessible scientific literature.
Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms and the various shapes a molecule can adopt are critical to its function. While general principles of organic chemistry suggest plausible conformations for this compound, detailed studies involving computational geometry optimization to identify the most stable conformers are absent. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine bond lengths, bond angles, and dihedral angles of the lowest energy state.
Electronic Structure Properties
The distribution of electrons within a molecule dictates its reactivity and spectroscopic properties. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity and electronic transitions, have not been calculated for this compound. schrodinger.comresearchgate.net The HOMO-LUMO energy gap is a significant indicator of molecular stability. researchgate.netarxiv.org Similarly, the molecular electrostatic potential (MEP), which illustrates the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack, has not been mapped for this compound. researchgate.net
Thermodynamic Parameters
Thermodynamic properties, including the heat of formation, are essential for understanding the stability and energy of a compound. While there are studies on the thermodynamic properties of other pyrimidine (B1678525) and benzopyran derivatives, specific data for this compound is not available. lp.edu.uamdpi.com
Reaction Mechanism Prediction and Transition State Analysis: Awaiting Investigation
The elucidation of reaction mechanisms at a molecular level is a key application of computational chemistry. This involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. To date, no such computational studies have been published for reactions involving this compound.
Molecular Dynamics Simulations for Conformational Sampling: An Open Field
Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule over time, offering insights into its flexibility and interactions with its environment. This technique is particularly valuable for understanding the behavior of complex molecules in solution or biological systems. The application of MD simulations to this compound to sample its various conformations and understand its dynamic behavior remains an area ripe for future research.
Structure Activity Relationship Sar Investigations of 4 Ethoxy 6 Oxopyran 2 Carboxylic Acid Analogs
Role of the Ethoxy Group in Modulating Molecular Interactions
The ethoxy group, as an alkoxy substituent, can influence a molecule's properties in several ways, including its lipophilicity, which can affect cell membrane permeability and solubility. It can also participate in hydrogen bonding through its oxygen atom, potentially anchoring the molecule within a biological receptor's binding site. The orientation and conformation of the ethoxy group can also be critical for optimal interaction. While the impact of alkoxy groups has been studied in other classes of compounds, nih.gov no specific research was found that elucidates the precise role of the 4-ethoxy group in the molecular interactions of 6-oxopyran-2-carboxylic acid derivatives.
Impact of Carboxylic Acid Moiety Modifications on Functional Properties
The carboxylic acid group is a key functional moiety in many biologically active compounds, often involved in critical binding interactions with receptors through hydrogen bonding or ionic interactions. longdom.org Modifications of this group, such as conversion to esters, amides, or bioisosteric replacements (e.g., tetrazoles), are common strategies in medicinal chemistry to alter a compound's pharmacokinetic and pharmacodynamic properties. nih.gov These modifications can affect acidity, polarity, and the ability to form hydrogen bonds, thereby influencing biological activity. researchgate.net However, the literature search did not yield specific examples of such modifications on 4-Ethoxy-6-oxopyran-2-carboxylic acid and their resulting impact on its functional properties.
Computational SAR Studies for Predictive Modeling
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the biological activity of compounds and understanding their interactions with target molecules. nih.gov These studies have been successfully applied to various classes of heterocyclic compounds to guide the design of new, more potent analogs. nih.gov Such computational approaches could theoretically be applied to this compound derivatives to build predictive models. However, no published computational SAR studies specifically focused on this compound or its close analogs were identified.
Mechanistic Insights into Biological Activities of 4 Ethoxy 6 Oxopyran 2 Carboxylic Acid Derivatives in Vitro Studies
Enzyme Inhibition Mechanisms
Derivatives of 6-oxopyran-2-carboxylic acid have been investigated for their potential to inhibit various enzymes, suggesting a likely mechanism of action for 4-Ethoxy-6-oxopyran-2-carboxylic acid derivatives. Studies on structurally similar compounds, such as 2-oxo-2H-1-benzopyran-3-carboxylic acids, have demonstrated specific and potent enzyme inhibition.
For instance, certain pyridyl esters of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid were found to be powerful, time-dependent inhibitors of human leukocyte elastase (HLE), a serine protease involved in inflammatory processes. One derivative exhibited a high inactivation efficiency (ki/KI) of 107,000 M-1s-1 for HLE. nih.gov Some of these compounds also showed inhibitory activity against another serine protease, α-chymotrypsin, with some derivatives acting as irreversible inhibitors. nih.gov
Furthermore, research into other related heterocyclic carboxylic acids has revealed different enzyme inhibitory profiles. A series of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives were identified as potent inhibitors of xanthine (B1682287) oxidase (XO), an enzyme crucial for purine (B94841) metabolism. Kinetic analysis of a representative compound from this series indicated a mixed-type inhibition mechanism against XO. nih.gov
These findings suggest that the 6-oxopyran-2-carboxylic acid scaffold could serve as a template for designing inhibitors of various enzymes, with the specific target and mechanism being influenced by the substituents on the pyran ring.
Table 1: Enzyme Inhibition by Structurally Related Compounds
| Compound Class | Target Enzyme | Inhibition Mechanism | Key Findings |
|---|---|---|---|
| 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid esters | Human Leukocyte Elastase, α-Chymotrypsin | Time-dependent, Irreversible (for some α-chymotrypsin inhibitors) | Specific and potent inhibition of HLE. nih.gov |
Receptor Modulation Pathways
While direct studies on receptor modulation by this compound derivatives are not available, research on analogous structures provides insights into potential receptor interactions. The structural features of these compounds, including the heterocyclic ring and the carboxylic acid moiety, are common in molecules that bind to various receptors.
For example, a study on derivatives of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid, which shares a similar oxo-carboxylic acid motif, identified them as high-affinity ligands for the peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, making its agonists potential therapeutics for type 2 diabetes. The binding affinity of some of these pyrimidone derivatives was comparable to that of clinically used antidiabetic drugs. nih.gov
In another study, derivatives of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide were found to be potent and selective ligands for the cannabinoid type 2 (CB2) receptor, a G protein-coupled receptor primarily expressed on immune cells. mdpi.com The binding affinities (Ki values) for some of these compounds were in the low nanomolar range. mdpi.com
These examples suggest that the 6-oxopyran-2-carboxylic acid scaffold could potentially be adapted to target specific receptors, such as nuclear receptors or G protein-coupled receptors, depending on the nature and position of its substituents.
Table 2: Receptor Binding by Structurally Related Compounds
| Compound Class | Receptor Target | Key Findings |
|---|---|---|
| 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | High-affinity ligands with binding comparable to clinical antidiabetic drugs. nih.gov |
Interaction with Molecular Targets and Pathways in Biological Systems
The interaction of this compound derivatives with molecular targets is likely dictated by the functional groups present in the molecule. The pyran ring, the ethoxy group, the oxo group, and the carboxylic acid moiety can all participate in various non-covalent interactions, such as hydrogen bonding, and electrostatic and hydrophobic interactions, with biological macromolecules.
Based on the enzyme inhibition and receptor modulation data from related compounds, the molecular targets for this class of compounds could include serine proteases like human leukocyte elastase nih.gov, metalloenzymes such as xanthine oxidase nih.gov, and receptors like PPARγ nih.gov and CB2 mdpi.com.
The downstream biological pathways affected would depend on the specific molecular target. For instance:
Inhibition of Human Leukocyte Elastase: This would modulate inflammatory pathways by preventing the breakdown of elastin (B1584352) and other extracellular matrix proteins.
Inhibition of Xanthine Oxidase: This would interfere with the purine degradation pathway, leading to a reduction in uric acid production.
Activation of PPARγ: This would influence gene expression related to adipocyte differentiation, glucose uptake, and lipid metabolism.
Modulation of the CB2 Receptor: This could impact immune cell signaling and inflammatory responses.
The presence of the carboxylic acid group is particularly important, as it can act as a hydrogen bond donor and acceptor and can be ionized at physiological pH, allowing for electrostatic interactions with positively charged residues in the binding sites of target proteins.
Antimicrobial Action Mechanisms (In Vitro)
While specific studies on the antimicrobial mechanisms of this compound derivatives are lacking, the broader class of pyranone derivatives has shown antimicrobial activity. A plausible mechanism of action is through metal chelation. Compounds containing a 3-hydroxy-4-pyranone scaffold, such as kojic acid and its derivatives, are known to be effective chelating agents for metal ions like iron. Iron is an essential nutrient for the growth and proliferation of many microbial species. By sequestering iron from the environment, these compounds can create an iron-deficient condition, thereby inhibiting microbial growth.
In vitro studies on 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives have demonstrated their activity against a range of bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli, as well as fungi like Candida krusei. nih.gov The minimum inhibitory concentrations (MICs) for some of these compounds were in the low microgram per milliliter range, indicating significant antimicrobial potential.
Anti-inflammatory Mechanisms (In Vitro)
The anti-inflammatory potential of this compound derivatives can be inferred from the mechanisms of related compounds. As mentioned in the enzyme inhibition section, derivatives of 2-oxo-2H-1-benzopyran-3-carboxylic acid are potent inhibitors of human leukocyte elastase. nih.gov This enzyme is released by neutrophils at sites of inflammation and contributes to tissue damage. Inhibition of HLE is a recognized anti-inflammatory strategy.
Furthermore, a study on a kojic acid derivative, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate (MHNC), provided detailed insights into its anti-inflammatory action in lipopolysaccharide (LPS)-treated RAW264.7 macrophage cells. MHNC was found to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation. This was achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The underlying mechanism involved the suppression of the NF-κB signaling pathway. MHNC was shown to directly inhibit the upstream kinases Syk and Src, which are crucial for NF-κB activation. mdpi.com
These findings suggest that this compound derivatives could exert anti-inflammatory effects by targeting key signaling molecules and enzymes in inflammatory cascades.
Table 3: In Vitro Anti-inflammatory Mechanisms of Related Pyranone Derivatives
| Compound | Cell Line | Key Mechanisms | Downstream Effects |
|---|
Anticancer Mechanisms (In Vitro)
The anticancer potential of the this compound scaffold can be hypothesized based on studies of similar structures. Research on 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives has shown their ability to reduce the invasive behavior of HT 1080 fibrosarcoma cells in vitro. researchgate.net This suggests a potential role in targeting cancer cell metastasis.
Another line of research on N-(purin-6-yl)aminopolymethylene carboxylic acids demonstrated that these compounds can exert cytotoxic effects on various cancer cell lines. The proposed mechanism of action for a promising compound in this class was the inhibition of DNA biosynthesis. This was evidenced by its ability to cause cell cycle arrest, specifically a decrease in the proportion of cells in the S phase and an accumulation of cells in the G1 or G2/M phases, depending on the cell line. mdpi.com
These studies indicate that derivatives of 6-oxopyran-2-carboxylic acid could potentially exhibit anticancer activity through mechanisms such as the inhibition of cancer cell invasion or the disruption of the cell cycle and DNA synthesis. The specific mechanism would likely be dependent on the nature of the substituents attached to the pyranone core.
Emerging Research Directions and Potential Academic Applications of 4 Ethoxy 6 Oxopyran 2 Carboxylic Acid
Development as Molecular Probes in Chemical Biology
The development of molecular probes is a cornerstone of chemical biology, enabling the visualization and study of biological processes in real-time. nih.gov Fluorescent probes, in particular, are invaluable tools for imaging and sensing specific analytes within complex biological systems. researchgate.netresearchgate.net The pyran scaffold is a key component in a variety of fluorescent dyes. researchgate.net For instance, dicyanomethylene-4H-pyran (DCM) chromophores have been utilized in the creation of fluorescent probes for detecting biologically significant molecules like glutathione. nih.gov
The core structure of 4-ethoxy-6-oxopyran-2-carboxylic acid suggests its potential as a precursor for novel fluorescent probes. The pyran-2-one system can be part of a larger conjugated system, which is a prerequisite for fluorescence. The electronic properties of the pyran ring can be tuned by its substituents. The ethoxy group, being an electron-donating group, can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a common mechanism for fluorescence modulation in sensors. nih.gov
Furthermore, the carboxylic acid group offers a convenient point of attachment for recognition moieties that can selectively bind to specific biological targets, such as enzymes or metal ions. nih.gov Upon binding of the target analyte, a conformational change or an electronic perturbation could lead to a detectable change in the fluorescence signal (a "turn-on" or "turn-off" response). nih.gov For example, coumarin-based probes, which share the benzopyran-2-one framework, have been designed to detect enzymatic activity. nih.gov
Table 1: Potential Design Strategies for Molecular Probes based on this compound
| Probe Type | Target Analyte | Proposed Mechanism of Action |
| "Turn-on" Fluorescent Sensor | Metal Ions (e.g., Cu²⁺, Fe²⁺) | The carboxylic acid and adjacent keto-oxygen could act as a chelation site. Binding of the metal ion could restrict molecular rotation, leading to an increase in fluorescence quantum yield. |
| Enzyme-Activated Probe | Specific Hydrolases | The carboxylic acid could be esterified with a quencher molecule. Enzymatic cleavage of the ester would release the fluorophore from the quencher, resulting in a "turn-on" fluorescence signal. |
| pH Sensor | Protons (H⁺) | The fluorescence properties of the pyran-2-one core could be sensitive to pH changes due to protonation/deprotonation of the carboxylic acid group, leading to shifts in the absorption and emission spectra. |
Application in Organic Synthesis as Versatile Building Blocks
The 2-pyrone moiety is a highly versatile building block in organic synthesis, capable of participating in a wide range of chemical transformations. researchgate.netrsc.org The electrophilic nature of the C-2, C-4, and C-6 positions of the α-pyrone ring makes them susceptible to nucleophilic attack. researchgate.net This reactivity allows for ring-opening and rearrangement reactions, providing access to a diverse array of acyclic and heterocyclic structures. rsc.org
This compound, with its multiple functional groups, can serve as a scaffold for the synthesis of more complex molecules. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides, enabling its incorporation into larger molecular frameworks. ajol.infobeilstein-journals.org The pyran-2-one ring can undergo cycloaddition reactions, such as Diels-Alder reactions, to construct intricate polycyclic systems. researchgate.net
The presence of the ethoxy group at the 4-position can influence the regioselectivity of these reactions. Moreover, the pyran-2-one ring can be used as a precursor for other heterocyclic systems through ring-transformation reactions. For instance, treatment with amines or other nitrogen-containing nucleophiles can lead to the formation of pyridones and other nitrogen-containing heterocycles. rsc.org
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Esterification | Alcohol, Acid Catalyst | Pyran-2-one Esters |
| Amidation | Amine, Coupling Agent | Pyran-2-one Amides |
| Diels-Alder Cycloaddition | Dienophile, Heat or Lewis Acid | Bicyclic Lactones |
| Ring-Opening/Rearrangement | Strong Nucleophile (e.g., Grignard reagent) | Highly Functionalized Acyclic Compounds |
| Ring Transformation | Ammonia or Primary Amines | Substituted Pyridones |
Exploration in Materials Science (Theoretical Frameworks)
In the realm of materials science, organic molecules with tailored electronic and photophysical properties are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The pyran-2-one scaffold has been incorporated into fluorescent materials for organic EL devices. researchgate.net
Theoretical and computational studies are instrumental in predicting the potential of new organic molecules for materials science applications. bookpi.orgmdpi.com Density Functional Theory (DFT) calculations can be employed to investigate the structural, electronic, and optical properties of this compound and its derivatives. mdpi.comamrita.edu Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential can provide insights into the molecule's potential as an electronic material. nih.gov
The extended π-system of the pyran-2-one ring, in conjunction with the electronic influence of the ethoxy and carboxylic acid groups, suggests that derivatives of this compound could be designed to have specific absorption and emission properties. For example, by extending the conjugation through chemical modification, it might be possible to shift the absorption and emission wavelengths into the visible or even near-infrared regions of the spectrum. researchgate.net Computational modeling can guide the synthetic efforts towards molecules with desired electronic and optical characteristics for applications in organic electronics. mdpi.com
Table 3: Theoretical Parameters for Assessing Materials Science Applications
| Parameter | Significance |
| HOMO-LUMO Gap | Determines the electronic excitation energy and influences the color of emitted light in OLEDs. |
| Ionization Potential and Electron Affinity | Relates to the ease of charge injection in electronic devices. |
| Molecular Orbital Distribution | Indicates the pathways for charge transport within the molecule. |
| Dipole Moment and Polarizability | Affects the molecule's self-assembly and bulk electronic properties. |
Innovations in Analytical Methodologies for Detection and Quantification
The development of robust analytical methods is crucial for the characterization and quantification of any new chemical entity. For a compound like this compound, a combination of spectroscopic and chromatographic techniques would be employed for its detection and quantification.
High-performance liquid chromatography (HPLC) coupled with various detectors is a standard and powerful technique for the analysis of organic carboxylic acids. researchgate.net Reversed-phase HPLC would likely be the method of choice for separating the compound from a mixture. Detection could be achieved using a diode-array detector (DAD) to obtain the UV-Vis spectrum, which is characteristic of the pyran-2-one chromophore. For more sensitive and selective detection, especially in complex matrices, mass spectrometry (MS) would be indispensable. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) would allow for highly specific quantification and structural confirmation. researchgate.net
Spectroscopic methods are essential for the structural elucidation of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. Infrared (IR) spectroscopy would confirm the presence of the key functional groups, such as the carboxylic acid C=O and O-H stretches, and the lactone C=O stretch.
Table 4: Potential Analytical Methods for this compound
| Analytical Technique | Information Provided |
| ¹H and ¹³C NMR Spectroscopy | Detailed structural information, including connectivity and chemical environment of atoms. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, O-H, C-O-C). |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for elemental composition confirmation. |
| HPLC-DAD | Separation and quantification based on UV-Vis absorbance. |
| HPLC-MS/MS | Highly sensitive and selective quantification and structural confirmation. |
Q & A
Q. How do reaction conditions (e.g., solvent, temperature) impact the regioselectivity of electrophilic substitutions on the pyran ring?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at C5 due to increased ring polarization. Elevated temperatures (80–100°C) promote kinetically controlled products, while lower temperatures favor thermodynamic control. Validate with NMR to track substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
